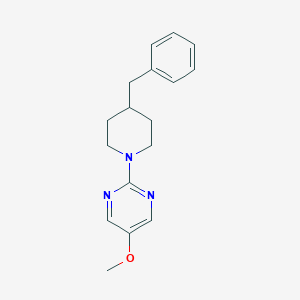![molecular formula C16H18N2O2 B6445743 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640958-79-6](/img/structure/B6445743.png)
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine, also known as 4-MPA, is an azetidine-based compound with a wide range of applications in scientific research. It is a highly versatile compound, and has been extensively studied in the fields of organic chemistry and biochemistry. 4-MPA has been used in the synthesis of a variety of compounds, and has been applied to the study of biochemical and physiological processes in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of pharmaceuticals. It has been used in the synthesis of peptides, peptidomimetics, and bioactive compounds. It has also been used in the study of enzyme kinetics, protein folding, and drug metabolism. Additionally, this compound has been used to develop a variety of pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, proteins, and other compounds. Additionally, this compound has been shown to interact with the active sites of enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, proteins, and other compounds. Additionally, this compound has been shown to modulate the activity of hormones, such as adrenaline and noradrenaline. It has also been shown to have anti-inflammatory effects, and to reduce the risk of thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine in laboratory experiments has several advantages. It is a highly versatile compound, and can be used in the synthesis of a variety of compounds. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for the study of biochemical and physiological processes. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, and is not stable at high temperatures. Additionally, it is not water-soluble, and must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
The future directions for 4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine are numerous. It could be used in the synthesis of new compounds with potential therapeutic applications. Additionally, it could be further studied to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used to develop new pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and anti-cancer drugs. Finally, it could be used in the study of enzyme kinetics, protein folding, and drug metabolism.
Synthesemethoden
4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine can be synthesized in several ways, including the synthesis of the parent compound, 4-azetidinone, followed by the addition of the methoxyphenylmethyl group. Alternatively, the synthesis can be performed by the condensation of 2-methoxyphenylmethyl isocyanide and 4-pyridinol. The latter method is more efficient, as it yields higher yields and shorter reaction times.
Eigenschaften
IUPAC Name |
4-[1-[(2-methoxyphenyl)methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-19-16-5-3-2-4-13(16)10-18-11-15(12-18)20-14-6-8-17-9-7-14/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKBTIPALXSQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6445663.png)
![4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445681.png)


![1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445705.png)
![2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445711.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6445718.png)
![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine](/img/structure/B6445729.png)
![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6445732.png)
![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445749.png)
![2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine](/img/structure/B6445761.png)

![1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine](/img/structure/B6445773.png)
![2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445774.png)
